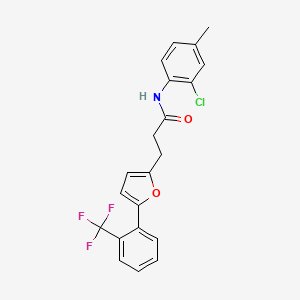

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide

Description

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a synthetic organic compound with the linear formula C₂₁H₁₇ClF₃NO₂ and a molecular weight of 407.823 g/mol (CAS No. 853333-24-1) . Its structure features a propanamide backbone linked to a 2-chloro-4-methylphenyl group and a 5-(2-(trifluoromethyl)phenyl)furan-2-yl moiety.

Properties

CAS No. |

853333-24-1 |

|---|---|

Molecular Formula |

C21H17ClF3NO2 |

Molecular Weight |

407.8 g/mol |

IUPAC Name |

N-(2-chloro-4-methylphenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide |

InChI |

InChI=1S/C21H17ClF3NO2/c1-13-6-9-18(17(22)12-13)26-20(27)11-8-14-7-10-19(28-14)15-4-2-3-5-16(15)21(23,24)25/h2-7,9-10,12H,8,11H2,1H3,(H,26,27) |

InChI Key |

QHSIMSKUXAIFRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Coupling reactions: The final step involves coupling the furan ring with the chlorinated phenyl group using reagents such as palladium catalysts under specific conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have shown that compounds similar to N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide exhibit promising anticancer properties. For instance, derivatives containing furan and trifluoromethyl groups have been evaluated for their cytotoxic effects on various cancer cell lines.

These results indicate that modifications in the molecular structure can enhance the anticancer efficacy of similar compounds, suggesting a potential pathway for drug development targeting specific cancer types.

Anti-inflammatory Properties

Compounds with similar structural features have also been investigated for anti-inflammatory effects. The presence of the trifluoromethyl group has been linked to increased bioactivity, which may inhibit inflammatory pathways effectively.

| Compound | Inflammatory Model | Effectiveness | Reference |

|---|---|---|---|

| Compound D | LPS-induced inflammation in mice | Significant reduction in cytokine levels | |

| Compound E | RAW264.7 macrophages | Decreased NO production |

These findings highlight the potential of this compound as a candidate for developing new anti-inflammatory drugs.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on how variations in substituents affect biological activity.

Key Findings:

- Substituents like chloro and trifluoromethyl significantly influence the binding affinity to target proteins.

- Modifications in the furan ring can alter solubility and metabolic stability.

Patented Applications

Several patents have been filed regarding compounds structurally related to this compound, indicating ongoing research and commercial interest.

| Patent Number | Description | Filing Date |

|---|---|---|

| US8796269B2 | Crystalline forms with therapeutic applications | 2010-08-25 |

| CN106414451A | Pyrrolopyrimidine compounds with kinase inhibition properties | 2017-01-01 |

These patents emphasize the importance of this compound in therapeutic contexts, particularly concerning kinase inhibition.

Mechanism of Action

The mechanism by which N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Rings

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulphonyl]-2-hydroxy-2-methylpropanamide Key Features: Incorporates a cyano (-CN) group at the 4-position, a sulphonyl (-SO₂-) linker, and a hydroxyl (-OH) group on the propanamide chain. Activity: Exhibits antiandrogenic properties, validated for use in treating prostate cancer .

N-(4-Chloro-3-(trifluoromethyl)phenyl)-5-(pyridin-2-yl)pentanamide

- Key Features : A pentanamide chain with a pyridinyl substituent instead of a furan.

- Synthesis : Utilizes iron-catalyzed coupling, highlighting divergent synthetic pathways compared to the target compound’s likely amidation/cyclization route .

- Comparison : The longer chain (pentanamide vs. propanamide) and pyridine ring may increase metabolic stability but reduce lipophilicity relative to the furan system.

N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide Key Features: Methoxyphenyl (-OCH₃) on the furan and a 3-chlorophenyl group.

Amide Chain and Core Modifications

N-(2-Chloro-4-methylphenyl)-4-phenylbutanamide

- Key Features : A butanamide chain with a simple phenyl substituent.

- Comparison : The absence of a heterocyclic furan reduces structural rigidity, possibly lowering target specificity. The shorter chain (butanamide vs. propanamide) may also affect binding kinetics .

Pharmacological and Physicochemical Properties

- Lipophilicity: The target compound’s trifluoromethyl group increases logP compared to methoxy or cyano derivatives, favoring blood-brain barrier penetration.

- Bioavailability : Sulphonyl-containing analogs (e.g., ) may exhibit lower oral absorption due to higher polarity.

- Synthetic Complexity : The target compound’s furan-propanamide scaffold requires precise cyclization steps, whereas pyridinyl or sulphonyl analogs involve transition metal catalysis .

Research Implications

- Unmet Needs: Limited data on the target compound’s biological activity necessitate further in vitro screening against cancer, inflammation, or CNS targets.

Biological Activity

N-(2-Chloro-4-methylphenyl)-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a furan ring and multiple aromatic substituents, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 373.82 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as:

- Kinase Inhibition : Similar compounds have shown potential as inhibitors of various kinases, which play crucial roles in cell signaling and cancer progression.

- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating pathways associated with inflammatory responses.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar substitutions have demonstrated significant cytotoxic effects against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Anti-inflammatory Activity

The compound's structural features suggest possible anti-inflammatory effects, akin to other derivatives that have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study 1: In Vivo Efficacy

A study involving a structurally similar compound demonstrated in vivo efficacy against tumor growth in murine models. The compound exhibited significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent for cancer treatment.

Case Study 2: Mechanistic Insights

Research has elucidated the mechanism of action through which similar compounds exert their effects. For example, one study reported that these compounds could induce apoptosis in cancer cells via the mitochondrial pathway, leading to cell death and inhibition of tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.